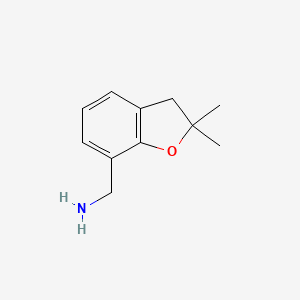

(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-YL)methylamine

描述

(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-YL)methylamine is a benzofuran-derived amine characterized by a fused bicyclic structure with two methyl groups at the C2 position and a methylamine substituent at the C7 position. Its synthesis typically involves functionalization of the benzofuran core, as seen in related compounds (e.g., ).

属性

IUPAC Name |

(2,2-dimethyl-3H-1-benzofuran-7-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-11(2)6-8-4-3-5-9(7-12)10(8)13-11/h3-5H,6-7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQEPNISHAAOSFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594475 | |

| Record name | 1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868755-44-6 | |

| Record name | 2,3-Dihydro-2,2-dimethyl-7-benzofuranmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868755-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Starting Materials and Initial Cyclization

Starting from 2-Hydroxyacetophenone:

A novel and economically favorable method involves reacting 2-hydroxyacetophenone with a methallyl halide (e.g., methallyl chloride) in the presence of an acid acceptor to form 2-acetylphenyl methallyl ether. This intermediate undergoes rearrangement and cyclization to yield 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran. This step can be conducted either as a one-step or two-step process, often involving heating to 150–250 °C and acid catalysis.Alternative Route from Catechol:

Catechol reacts with methallyl chloride under basic conditions (e.g., K2CO3, KI in anhydrous acetone) to form 2-methylallyloxyphenol, which upon heating at elevated temperatures (~200–275 °C) undergoes rearrangement and cyclization to produce 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran. This process, while effective, is less economical due to the higher cost of catechol.

Oxidation and Hydrolysis Steps

The acetyl group on 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran is oxidized using peracetic acid to form 2,3-dihydro-2,2-dimethyl-7-acetoxybenzofuran.

Subsequent hydrolysis of the acetoxy group under basic conditions (e.g., sodium hydroxide in ethanol-water mixture) yields 2,3-dihydro-2,2-dimethyl-7-benzofuranol, the hydroxy derivative crucial for further functionalization.

Introduction of the Methylamine Group

The methylamine substituent is introduced onto the benzofuran ring via nucleophilic substitution or reductive amination strategies involving the hydroxyl or aldehyde functional groups on the benzofuran intermediate.

Nucleophilic Substitution:

The hydroxyl group at the 7-position of the benzofuran can be converted into a good leaving group (e.g., halide or tosylate), followed by reaction with methylamine or a methylamine equivalent under controlled conditions to substitute the leaving group with the methylamine moiety.Reductive Amination:

Alternatively, the benzofuran-7-carboxaldehyde derivative can be reacted with methylamine in the presence of a reducing agent to form the methylamine-substituted benzofuran compound.

Industrial synthesis often optimizes these steps by employing continuous flow reactors to improve yield and purity, controlling parameters such as temperature, pressure, and reaction time precisely.

Summary of Key Reaction Steps and Conditions

Detailed Research Findings and Notes

The method starting from 2-hydroxyacetophenone is preferred industrially due to cost-effectiveness and higher yields compared to catechol-based routes.

The rearrangement and cyclization steps can be performed in either one or two stages, with the two-step process involving intermediate formation of 2-hydroxy-3-methallylacetophenone before cyclization.

Oxidation with peracetic acid is efficient, converting the acetyl group to an acetoxy group with approximately 87% conversion under mild conditions.

Hydrolysis to the benzofuranol is straightforward and yields a product with high purity suitable for further amination steps.

The final amination step requires careful control of reaction conditions to avoid side reactions and ensure selective substitution at the 7-position.

Industrial synthesis may utilize continuous flow reactors to enhance reaction control, scalability, and product consistency.

化学反应分析

Types of Reactions

(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-YL)methylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.

Substitution: The methylamine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation Products: Oxidized derivatives such as ketones or carboxylic acids.

Reduction Products: Reduced forms such as alcohols or amines.

Substitution Products: Various substituted benzofuran derivatives depending on the substituent introduced.

科学研究应用

(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-YL)methylamine has several scientific research applications:

Medicinal Chemistry: It is explored for its potential pharmacological properties, including its use as a precursor for drug development.

Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique properties.

Biological Research: It is used in studies related to enzyme interactions and metabolic pathways.

Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates.

作用机制

The mechanism of action of (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-YL)methylamine involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites.

Modulating Receptor Activity: The compound may interact with cellular receptors, altering their activity and downstream signaling pathways.

Influencing Metabolic Pathways: It can affect various metabolic pathways by modulating the activity of key enzymes and intermediates.

相似化合物的比较

Structural Variations and Substitutions

The benzofuran scaffold allows for diverse substitutions, leading to compounds with distinct physicochemical and biological properties. Key analogs include:

Key Observations :

- Substituent Position : The C7 position is a common modification site. Methylamine (target compound) vs. ether-linked amines (e.g., ) or carbamates (e.g., ) alters polarity and bioavailability.

- Ring Modifications : Fluorination (e.g., ) enhances lipophilicity and metabolic stability.

- Chirality : As in the R-configuration difluoro analog (), stereochemistry impacts receptor binding specificity.

Physicochemical Properties

- Molecular Weight: The target compound (C11H15NO) has a molecular weight of 177.24 g/mol. Analogs vary widely; for example, the difluoro derivative () is lighter (193.20 g/mol), while the acetamide analog () is heavier (311.37 g/mol).

- Solubility : Amine hydrochlorides (e.g., ) exhibit higher water solubility due to ionic character.

- Stability : The benzofuran core is susceptible to oxidative degradation (e.g., ring cleavage under hydroxyl radical attack, as in carbofuran degradation ()).

Stability and Degradation Pathways

- Oxidative Degradation : The benzofuran ring undergoes hydroxyl radical attack, leading to ring cleavage and demethylation (). This is critical for environmental persistence (e.g., carbofuran degradation).

- Hydrolysis : Amine hydrochlorides () are more stable in acidic conditions but may decompose in basic environments.

生物活性

(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-YL)methylamine is a synthetic organic compound belonging to the class of benzofuran derivatives. This compound has gained attention due to its unique structural features, which are associated with various biological activities, including potential therapeutic applications in medicine.

Chemical Structure and Properties

- IUPAC Name : (2,2-dimethyl-3H-1-benzofuran-7-yl)methanamine

- Molecular Formula : CHN

- Molecular Weight : 177.25 g/mol

- CAS Number : 868755-46-8

- PubChem CID : 18525713

The compound's structure includes a benzofuran core, which is known for its diverse biological activities. The methylamine group contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions may involve:

- Enzyme Inhibition : The compound may inhibit enzymes that play critical roles in disease progression.

- Receptor Modulation : It could activate or inhibit receptors involved in various signaling pathways, leading to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Anticancer Properties :

- Studies have shown that benzofuran derivatives can possess significant anticancer activity. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and others.

- A comparative analysis of IC values for related compounds shows promising results:

Compound Cell Line IC (µM) Compound A MCF-7 0.46 Compound B HCT116 0.39 (2,2-Dimethyl...) MCF-7 TBD

-

Antimicrobial Activity :

- Preliminary studies indicate that benzofuran derivatives can exhibit antimicrobial properties. The specific activity of this compound against various pathogens remains an area for further research.

Study on Anticancer Activity

A recent study evaluated the anticancer potential of several benzofuran derivatives. Among them, (2,2-Dimethyl...) was highlighted for its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways. The study reported significant reductions in cell viability at concentrations as low as 0.5 µM.

Mechanistic Insights

Research into the mechanism of action revealed that (2,2-Dimethyl...) may inhibit specific kinases involved in cell cycle regulation and apoptosis. This inhibition leads to cell cycle arrest and subsequent apoptosis in sensitive cancer cell lines.

常见问题

Q. What established synthetic routes are available for preparing (2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)methylamine?

The compound is typically synthesized via reduction of nitro intermediates. For example, 2-methyl-7-nitro-2,3-dihydrobenzofuran (a precursor) can be reduced using catalytic hydrogenation (e.g., H₂/Pd-C) or alternative reductive agents like NaBH₄ with NiCl₂ to yield the amine . Reductive amination of carbonyl derivatives or substitution of halogenated analogs may also apply, though solvent selection (e.g., ethanol, THF) and temperature control (25–80°C) are critical for yield optimization.

Q. Which analytical methods are most reliable for characterizing this compound’s purity and structure?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and dihydrobenzofuran ring conformation.

- X-ray crystallography (using SHELX programs) for absolute configuration determination, particularly for resolving stereochemical ambiguities in the dihydrofuran ring .

- Mass spectrometry (MS) for molecular weight validation, with ESI-MS preferred for detecting protonated ions.

- HPLC-UV/IR for purity assessment, using reverse-phase columns (C18) and acetonitrile/water gradients.

Q. How can researchers mitigate solubility challenges during experimental design?

The compound’s amine group confers polar character, but the lipophilic dihydrobenzofuran ring may limit aqueous solubility. Strategies include:

- Using polar aprotic solvents (DMF, DMSO) for reactions.

- Protonation with HCl to form water-soluble hydrochloride salts .

- Employing co-solvents (e.g., ethanol-water mixtures) for biological assays.

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disorder in the dihydrofuran ring) be resolved?

Discrepancies in X-ray data often arise from dynamic disorder or conformational flexibility. Refinement using SHELXL with restraints on bond lengths/angles and anisotropic displacement parameters can improve model accuracy. For severe disorder, consider:

Q. What mechanistic insights exist for the nucleophilic reactivity of the methylamine group in this compound?

The primary amine exhibits nucleophilic behavior in Schiff base formation or alkylation reactions. For example:

- Reaction with carbonyl compounds (e.g., aldehydes) under mild acidic conditions (pH 4–6) to form imines.

- Participation in Mannich-type reactions with formaldehyde and active methylene compounds, requiring catalytic acid (e.g., HCl) . Kinetic studies using LC-MS/MS can track intermediate formation, while DFT calculations (e.g., Gaussian) may predict reaction pathways .

Q. How does the compound interact with acidic environments or CO₂, and what are the implications for stability?

The amine group can form carbamates or bicarbonate salts in CO₂-rich environments, as observed in methylamine-CO₂ complexation studies . Stability assays (e.g., TGA, FTIR) under controlled CO₂ pressure (1–5 atm) are recommended. Buffered solutions (pH 7–9) minimize degradation, while NMR monitoring of N-methylation byproducts can identify decomposition pathways.

Q. What strategies address matrix interference when quantifying this compound in biological samples?

For LC-MS/MS analysis:

- Use isotope-labeled internal standards (e.g., ¹³C-methylamine derivatives) to correct for ion suppression.

- Solid-phase extraction (C18 cartridges) to remove proteins/lipids from serum or tissue homogenates.

- Gradient elution with 0.1% formic acid in acetonitrile/water to enhance peak resolution .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting synthetic yields reported in literature?

Discrepancies often arise from:

- Catalyst purity : Commercial Pd-C catalysts vary in activity; pre-reduction (H₂ flow, 25°C) may improve consistency .

- Moisture sensitivity : Amine intermediates are hygroscopic; anhydrous conditions (molecular sieves, N₂ atmosphere) are critical. Cross-validation via HPLC-ELSD (evaporative light scattering detection) ensures accurate yield quantification.

Q. Why do computational models (e.g., DFT) sometimes fail to predict the compound’s electronic properties accurately?

Limitations include:

- Neglect of solvent effects (e.g., implicit solvation models).

- Inadequate basis sets for the dihydrofuran ring’s conjugation. Hybrid approaches (e.g., COSMO-RS for solvation) or higher-level theories (CCSD(T)) may improve accuracy .

Methodological Recommendations

- For crystallographic refinement , prioritize SHELXL’s TWIN/BASF instructions to handle twinning in dihydrobenzofuran derivatives .

- In synthetic optimization , employ DoE (Design of Experiments) to evaluate solvent/catalyst interactions, using JMP or Minitab software.

- For biological studies , validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to assess binding thermodynamics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。